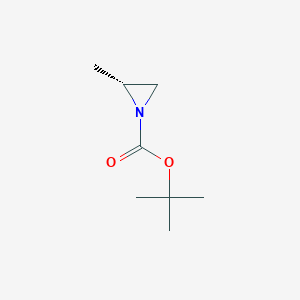

(R)-tert-butyl 2-methylaziridine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tert-butyl 2-methylaziridine-1-carboxylate, also known as R-TBMC, is an organocatalytic compound that has been studied extensively for its potential applications in the field of organic synthesis. It is an important reagent in the synthesis of chiral molecules, and has been used as a catalyst for asymmetric reactions. R-TBMC has been studied for its role in the synthesis of natural products, pharmaceuticals, and other compounds, and has been found to be a relatively efficient and cost-effective catalyst.

科学的研究の応用

Rhodium(I) Catalyzed Carbonylative Ring Expansion

The study by Ardura, López, and Sordo (2006) provides insights into the rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the impact of substituents on the aziridine ring on reaction outcomes. Although it specifically discusses N-tert-butyl-2-phenylaziridine and not the exact compound , the mechanisms detailed can be relevant for understanding how similar compounds might behave under catalytic conditions, potentially offering routes to beta-lactams, important molecules in the synthesis of various chemicals (Ardura, López, & Sordo, 2006).

Photochemical and Thermal Synthesis

Bonnet et al. (2003) discuss the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, demonstrating the versatility of certain ligands in creating complexes that are significant for their roles in light-induced reactions. This research, while not directly related, underscores the potential of structurally similar compounds in facilitating the synthesis and modification of coordination complexes, which are crucial in materials science and catalysis (Bonnet et al., 2003).

Synthesis of Chiral Auxiliaries

The work by Studer, Hintermann, and Seebach (1995) on the synthesis and applications of a new chiral auxiliary highlights the critical role of tert-butyl substituted compounds in enantioselective synthesis. Such compounds, including (R)-tert-butyl 2-methylaziridine-1-carboxylate, could be essential in creating chiral environments for asymmetric synthesis, indicating their importance in the production of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Highly Stereoselective Hydroformylation

Research on the hydroformylation of (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, as discussed by Kollár and Sándor (1993), underscores the potential of tert-butyl substituted aziridines and similar compounds in stereoselective synthesis. The selective formation of valuable intermediates for amino acid derivatives suggests applications in synthesizing complex organic molecules (Kollár & Sándor, 1993).

Anionic Cascade Recyclization

Ivanov (2020) explored the anionic cascade recyclization of certain heterocyclic systems, demonstrating the reactivity and transformation possibilities of compounds with tert-butyl groups. This study indicates the potential for (R)-tert-butyl 2-methylaziridine-1-carboxylate to participate in complex reaction networks leading to novel heterocyclic compounds (Ivanov, 2020).

特性

IUPAC Name |

tert-butyl (2R)-2-methylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-VJSCVCEBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-methylaziridine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)